N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)butyramide
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Overview
Description
N-{4-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}BUTANAMIDE is a synthetic organic compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered heterocyclic compound containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}BUTANAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions.
Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced via sulfonylation reactions using ethanesulfonyl chloride and a suitable base, such as triethylamine.
Coupling with Phenyl and Butanamide Groups: The final step involves coupling the pyridazine core with the phenyl and butanamide groups using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods
Industrial production of N-{4-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}BUTANAMIDE may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Substitution reactions can occur at the aromatic ring or the pyridazine core using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic reagents (e.g., halogens, sulfonyl chlorides) and nucleophilic reagents (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{4-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}BUTANAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its ability to inhibit specific biochemical pathways in pests or weeds.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, leading to changes in their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-{4-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}BUTANAMIDE can be compared with other pyridazine derivatives, such as:
N-{4-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-4-NITROBENZAMIDE: This compound has a similar structure but contains a nitro group, which can alter its chemical and biological properties.
4-CHLORO-N-{4-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}BENZAMIDE: This compound contains a chloro group, which can affect its reactivity and interactions with biological targets.
The uniqueness of N-{4-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}BUTANAMIDE lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C16H19N3O3S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]butanamide |
InChI |
InChI=1S/C16H19N3O3S/c1-3-5-15(20)17-13-8-6-12(7-9-13)14-10-11-16(19-18-14)23(21,22)4-2/h6-11H,3-5H2,1-2H3,(H,17,20) |
InChI Key |
KWCFWPLRHPTTEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2=NN=C(C=C2)S(=O)(=O)CC |
Origin of Product |
United States |
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